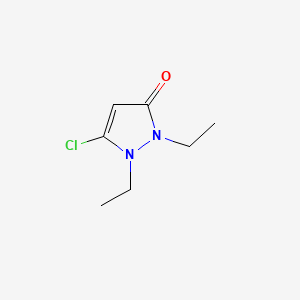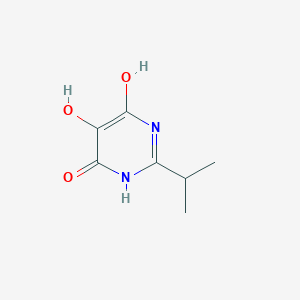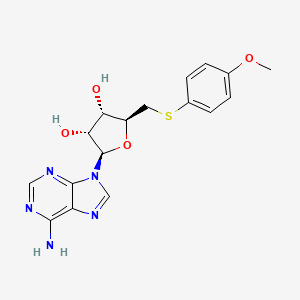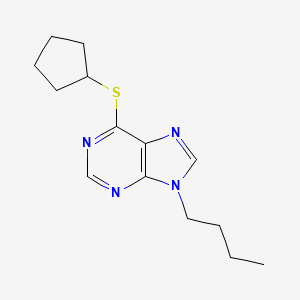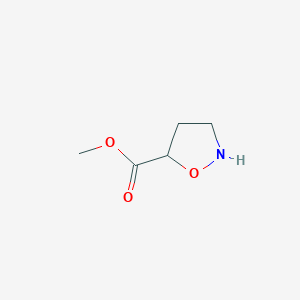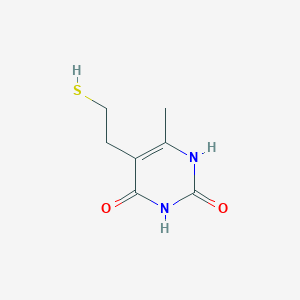
6-Methyl-5-(2-sulfanylethyl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-methyluracil with 2-chloroethyl mercaptan under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the mercaptoethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
2-Mercapto-6-methylpyrimidine-4(1H)-one: Similar structure but lacks the ethyl group.
6-Methyl-2-thiouracil: Contains a sulfur atom at the 2-position but lacks the mercaptoethyl group.
2-Mercapto-4,6-dimethylpyrimidine: Contains an additional methyl group at the 4-position.
Uniqueness
5-(2-Mercaptoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the mercaptoethyl group and the methyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
78831-52-4 |
|---|---|
分子式 |
C7H10N2O2S |
分子量 |
186.23 g/mol |
IUPAC名 |
6-methyl-5-(2-sulfanylethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(2-3-12)6(10)9-7(11)8-4/h12H,2-3H2,1H3,(H2,8,9,10,11) |
InChIキー |
VWNAIDCQXQEDDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=O)N1)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


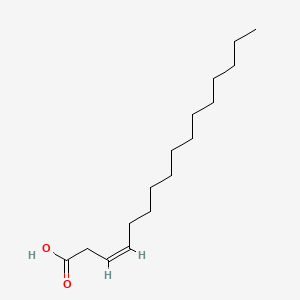
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
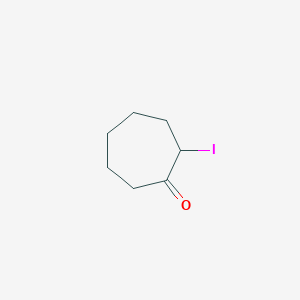
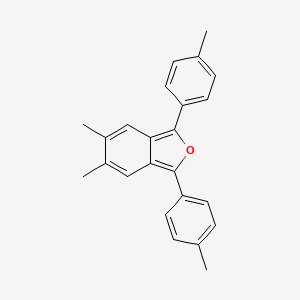
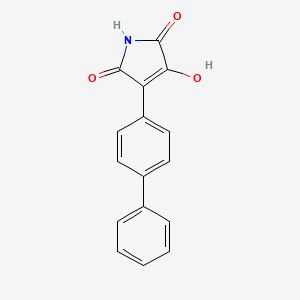
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)

